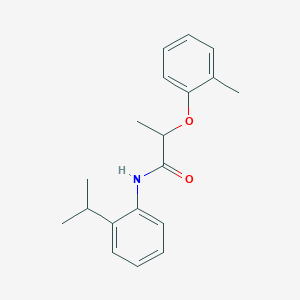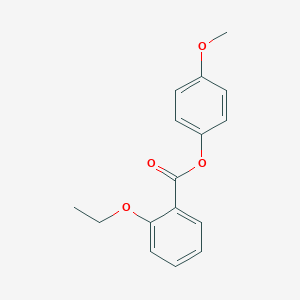![molecular formula C16H15Cl2N5S B268068 N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is known for its potent analgesic, anti-inflammatory, and antipyretic properties.
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of pain, inflammation, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Diclofenac also reduces the activity of neutrophils, which are involved in the inflammatory response. In addition, Diclofenac has been shown to reduce the activity of platelets, which are involved in blood clotting.
Advantages and Limitations for Lab Experiments
Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in scientific research due to its potent anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, one limitation of Diclofenac is that it can have toxic effects on the liver and kidneys at high doses. In addition, Diclofenac can interfere with the production of prostaglandins, which are important for maintaining the integrity of the gastrointestinal tract.
Future Directions
There are several areas of future research that could be explored with regards to Diclofenac. One area of interest is the development of new formulations of Diclofenac that can reduce the risk of liver and kidney toxicity. Another area of interest is the investigation of the effects of Diclofenac on other inflammatory mediators, such as leukotrienes and histamines. Finally, future research could explore the potential use of Diclofenac in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
Conclusion:
In conclusion, Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine that has potent anti-inflammatory and analgesic properties. It is commonly used in scientific research to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins. While Diclofenac has several advantages for lab experiments, it also has limitations and potential toxic effects at high doses. Future research could explore the development of new formulations of Diclofenac and its potential use in the treatment of other inflammatory conditions.
Synthesis Methods
Diclofenac can be synthesized through a multistep process that involves the condensation of 2,4-dichlorobenzyl chloride with 5-amino-1-phenyltetrazole to form 2,4-dichlorobenzyl-5-phenyltetrazole. This intermediate is then treated with sodium sulfide to yield Diclofenac.
Scientific Research Applications
Diclofenac is widely used in scientific research for its anti-inflammatory and analgesic properties. It is used to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac is also used in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
properties
Product Name |
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine |
|---|---|
Molecular Formula |
C16H15Cl2N5S |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H15Cl2N5S/c17-13-7-6-12(15(18)10-13)11-19-8-9-24-16-20-21-22-23(16)14-4-2-1-3-5-14/h1-7,10,19H,8-9,11H2 |
InChI Key |
BKUJOTSKRMHWDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)





![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)

